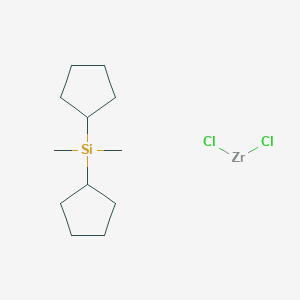
Dichlorozirconium;dicyclopentyl(dimethyl)silane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Dichlorozirconium;dicyclopentyl(dimethyl)silane is a compound that combines zirconium and silicon elements with cyclopentyl and dimethyl groups. This compound is used in various scientific research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of dichlorozirconium;dicyclopentyl(dimethyl)silane typically involves the reaction of zirconium tetrachloride with dicyclopentyl(dimethyl)silane under controlled conditions. The reaction is carried out in an inert atmosphere to prevent unwanted side reactions. The process involves the following steps:
Preparation of Reactants: Zirconium tetrachloride and dicyclopentyl(dimethyl)silane are prepared in an anhydrous environment.
Reaction: The reactants are mixed in a suitable solvent, such as toluene, and heated to a specific temperature to facilitate the reaction.
Purification: The product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Preparation: Large quantities of zirconium tetrachloride and dicyclopentyl(dimethyl)silane are prepared.
Reaction in Reactors: The reaction is carried out in large reactors with precise control over temperature and pressure.
Automated Purification: Automated systems are used for purification to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Dichlorozirconium;dicyclopentyl(dimethyl)silane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form zirconium oxides and silicon oxides.
Reduction: It can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atoms in the compound can be substituted with other groups, such as alkyl or aryl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.
Reduction: Reducing agents like lithium aluminum hydride are used under anhydrous conditions.
Substitution: Substitution reactions are carried out using reagents like Grignard reagents or organolithium compounds.
Major Products Formed
Oxidation: Zirconium oxides and silicon oxides.
Reduction: Reduced zirconium and silicon compounds.
Substitution: Various substituted zirconium and silicon compounds depending on the reagents used.
Scientific Research Applications
Dichlorozirconium;dicyclopentyl(dimethyl)silane has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Employed in the study of biological systems and as a reagent in biochemical assays.
Medicine: Investigated for potential use in drug delivery systems and as a component in medical devices.
Mechanism of Action
The mechanism of action of dichlorozirconium;dicyclopentyl(dimethyl)silane involves its ability to act as a catalyst or reagent in various chemical reactions. The molecular targets and pathways include:
Catalysis: The compound can facilitate the formation of new chemical bonds by lowering the activation energy of reactions.
Comparison with Similar Compounds
Similar Compounds
Bis(cyclopentadienyl)zirconium(IV) dichloride: Similar in structure but lacks the dimethylsilane component.
Dichlorodimethylsilane: Contains silicon and chlorine but does not have the zirconium component.
Uniqueness
Dichlorozirconium;dicyclopentyl(dimethyl)silane is unique due to the combination of zirconium and silicon elements with cyclopentyl and dimethyl groups. This unique structure imparts specific chemical properties that make it valuable in various applications .
Properties
Molecular Formula |
C12H24Cl2SiZr |
|---|---|
Molecular Weight |
358.53 g/mol |
IUPAC Name |
dichlorozirconium;dicyclopentyl(dimethyl)silane |
InChI |
InChI=1S/C12H24Si.2ClH.Zr/c1-13(2,11-7-3-4-8-11)12-9-5-6-10-12;;;/h11-12H,3-10H2,1-2H3;2*1H;/q;;;+2/p-2 |
InChI Key |
PQLCAGOZFSFUOU-UHFFFAOYSA-L |
Canonical SMILES |
C[Si](C)(C1CCCC1)C2CCCC2.Cl[Zr]Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


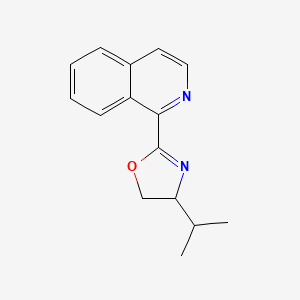
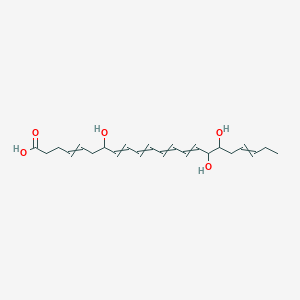
![1-[3-[Tert-butyl(dimethyl)silyl]oxy-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B13384305.png)
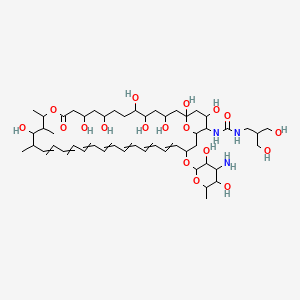
![6-amino-2-[[4-amino-2-[[2-[[2-[[2-[[2-[[2-[2-[[2-[[2-[[2-[[2-[[6-amino-2-[[5-amino-2-[[2-[[2-[(2-amino-3-methylbutanoyl)amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-oxopentanoyl]amino]hexanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]propanoylamino]-4-carboxybutanoyl]amino]-3-carboxypropanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]hexanoic acid](/img/structure/B13384312.png)
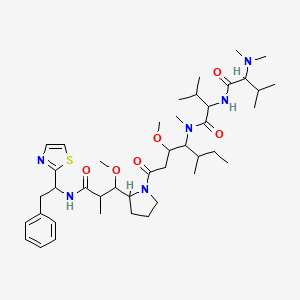
![N-[1-[[(2S)-1-(2-aminoethylamino)-1-oxopropan-2-yl]amino]-3,3-dimethyl-1-oxobutan-2-yl]-N'-hydroxy-2-(2-methylpropyl)butanediamide](/img/structure/B13384330.png)

![4-[3-[7-[4-[1-[2-[2-(4-acetamidoanilino)propanoyl]pyrrolidin-1-yl]ethyl]-4',5',6'-triiodo-1'-(3-sulfopropyl)spiro[cyclohexane-1,3'-indole]-2'-ylidene]hepta-1,3,5-trienyl]-5,6,7-triiodo-1,4,4-trimethyl-1H-naphthalen-2-yl]butane-1-sulfonic acid](/img/structure/B13384343.png)
![4-(Di-p-tolylamino)-4'-[(di-p-tolylamino) styryl]stilbene](/img/structure/B13384344.png)
![1H-Isoindole-1,3(2H)-dione, 2-[(4-nitrophenyl)amino]-](/img/structure/B13384345.png)
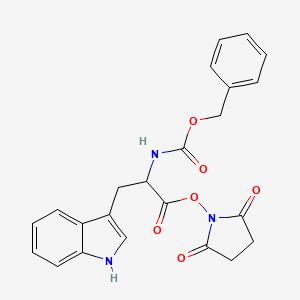
![5-hydroxy-3-[2-[[[1-[(1-methylimidazol-4-yl)methyl]indol-6-yl]methylamino]methyl]-1H-indol-3-yl]-2,3-dihydroisoindol-1-one](/img/structure/B13384352.png)
![6-Hydroxy-2-[(2,4,5-trimethoxyphenyl)methylidene]-1-benzofuran-3-one](/img/structure/B13384361.png)
